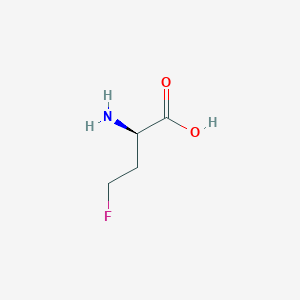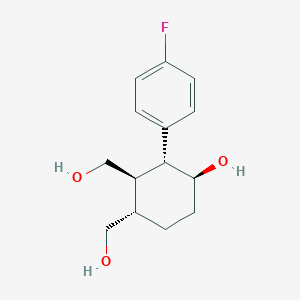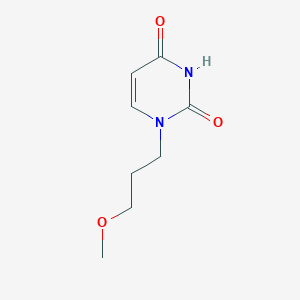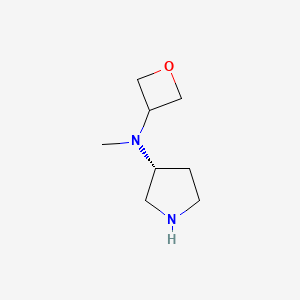
(2R)-2-amino-4-fluorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-4-fluorobutanoic acid: ®-4-fluoroglutamic acid , is an amino acid derivative. Its chemical structure features a fluorine atom attached to the γ-carbon of the glutamic acid backbone. This compound is chiral, with the (2R) configuration indicating that the amino group is on the same side as the hydrogen atom.
Métodos De Preparación
Synthetic Routes:: Several synthetic approaches exist for preparing (2R)-2-amino-4-fluorobutanoic acid. One common method involves the fluorination of glutamic acid derivatives. For example, starting from L-glutamic acid, the fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or DAST (diethylaminosulfur trifluoride) .
Reaction Conditions:: The fluorination reaction typically occurs under mild conditions, avoiding harsh reagents or extreme temperatures. The stereochemistry is crucial, as the (2R) configuration must be preserved during the fluorination process.
Industrial Production:: While industrial-scale production details may vary, the synthesis of this compound likely involves efficient and scalable methods to meet demand.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of other functional groups.
Substitution: Substitution reactions may occur at the fluorine atom, replacing it with other groups.
Reduction: Reduction of the carbonyl group could yield (2R)-2-aminobutanoic acid.
Fluorination: N-fluorobenzenesulfonimide (NFSI) or DAST.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products:: The major products depend on the specific reaction conditions and the desired outcome. Potential products include derivatives with modified functional groups or altered stereochemistry.
Aplicaciones Científicas De Investigación
(2R)-2-amino-4-fluorobutanoic acid: finds applications in various fields:
Medicine: It may serve as a building block for designing novel drugs or as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging.
Chemical Biology: Researchers explore its interactions with enzymes, receptors, and transporters.
Industry: It could be used in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The precise mechanism of action for (2R)-2-amino-4-fluorobutanoic acid depends on its specific context. It may act as a substrate, modulator, or inhibitor in various biochemical pathways.
Comparación Con Compuestos Similares
(2R)-2-amino-4-fluorobutanoic acid: stands out due to its fluorine substitution, which affects its properties. Similar compounds include other amino acids, such as glutamic acid and its derivatives.
Propiedades
Fórmula molecular |
C4H8FNO2 |
|---|---|
Peso molecular |
121.11 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-fluorobutanoic acid |
InChI |
InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1 |
Clave InChI |
LJYFXGDRJCHELF-GSVOUGTGSA-N |
SMILES isomérico |
C(CF)[C@H](C(=O)O)N |
SMILES canónico |
C(CF)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine](/img/structure/B13321103.png)

![3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B13321119.png)



![N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321141.png)
![N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B13321145.png)

![2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13321156.png)

![1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13321170.png)
